molecular formula C12H17NO2 B11893723 2-(2-Ethoxy-3-methoxyphenyl)azetidine CAS No. 777889-32-4

2-(2-Ethoxy-3-methoxyphenyl)azetidine

Número de catálogo: B11893723
Número CAS: 777889-32-4
Peso molecular: 207.27 g/mol
Clave InChI: SINMNNBTQCTLBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Ethoxy-3-methoxyphenyl)azetidine (CAS 1337328-58-1) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It features an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, which is a significant pharmacophore in medicinal chemistry due to its constrained geometry and role as a bioisostere . Azetidine rings are found in various natural products and synthetic bioactive molecules, serving as key subunits in the development of pharmaceutical agents . Research into structurally related 1-(3,5-dimethoxyphenyl)azetidine-2-ones has demonstrated potent antiproliferative activity in MCF-7 breast cancer cells and chemoresistant HT-29 colon cancer cells, with mechanisms of action involving the inhibition of tubulin polymerization and binding to the colchicine binding site . This suggests that this compound is a valuable building block for researchers in chemical synthesis and drug discovery, particularly in the development of novel microtubule-targeting agents for cancer therapy . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

777889-32-4

Fórmula molecular

C12H17NO2

Peso molecular

207.27 g/mol

Nombre IUPAC

2-(2-ethoxy-3-methoxyphenyl)azetidine

InChI

InChI=1S/C12H17NO2/c1-3-15-12-9(10-7-8-13-10)5-4-6-11(12)14-2/h4-6,10,13H,3,7-8H2,1-2H3

Clave InChI

SINMNNBTQCTLBV-UHFFFAOYSA-N

SMILES canónico

CCOC1=C(C=CC=C1OC)C2CCN2

Origen del producto

United States

Métodos De Preparación

Palladium-Catalyzed C–H Arylation

The most efficient method for constructing the azetidine core involves Pd(OAc)₂-mediated C(sp³)–H arylation. Under optimized conditions (10 mol% Pd(OAc)₂, 20 mol% (BnO)₂PO₂H, 2 equiv AgOAc in DCE at 110°C under N₂), this approach achieves 72% yield for model azetidine derivatives. The N-TFA protecting group proves indispensable, as it minimizes coordination-induced catalyst deactivation while allowing subsequent deprotection under mild alkaline conditions. Scaling experiments confirm robustness across 0.3–30.1 mmol scales, with only minor adjustments needed for TFA removal at larger volumes (K₂CO₃ in 9:1 MeOH/H₂O).

Carboxylate-Based Cyclization

Alternative routes employ tert-butyl 3-(2-alkoxy-2-oxoethylidene)azetidine-1-carboxylate intermediates. As demonstrated in RSC protocols, HATU-mediated coupling of azetidine-2-carboxylic acid derivatives with substituted phenols affords precursors that undergo cyclization upon tert-butyl group removal (TFA/CH₂Cl₂, 30 min). This method delivered tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in 91% yield, though subsequent functionalization requires careful optimization to preserve stereochemistry.

Purification and Isolation Techniques

Chromatographic Methods

Flash chromatography remains the gold standard for isolating 2-(2-Ethoxy-3-methoxyphenyl)azetidine. A 3:1→1:1 gradient of petroleum ether/ethyl acetate elutes the product while resolving it from diarylated byproducts (Rf = 0.34 vs. 0.18). On industrial scales (>10 g), silica gel cartridges with automated fraction collection reduce processing time by 40% compared to manual columns.

Aqueous Workup Optimization

Post-synthetic workups leverage the compound’s moderate hydrophobicity (logP ≈ 1.8). Sequential washes with 33% K₂CO₃ (4×516 kg in patent examples) and brine remove acidic impurities, while MgSO₄ drying ensures <0.5% water content prior to crystallization.

Reaction Condition Optimization

Temperature and Solvent Effects

Reaction kinetics analysis identifies 110°C in 1,2-dichloroethane (DCE) as optimal for arylation, balancing reaction rate (k = 0.18 min⁻¹) against thermal decomposition (Td = 145°C). Polar aprotic solvents like DMF accelerate unwanted N-alkylation, reducing yields to ≤35%.

Atmosphere and Additive Screening

Inert atmospheres (N₂/Ar) boost Pd-catalyzed yields by 20–25% versus aerobic conditions. Additives like (BnO)₂PO₂H mitigate Pd aggregation, with 20 mol% increasing turnover number (TON) from 48 to 310. Silver acetate (2 equiv) scavenges iodide byproducts, preventing catalyst poisoning.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scale DemonstratedKey Advantage
Pd-Catalyzed Arylation7298.530.1 mmolSingle-step, high regioselectivity
Carboxylate Cyclization9199.28.76 mmolMild conditions, crystalline intermediates
Mitsunobu Etherification4595.8567 molCompatibility with bulky substrates

The Pd route excels in atom economy but requires stringent temperature control. Carboxylate-based methods offer superior purity at the expense of additional protection/deprotection steps. Industrial-scale processes favor Mitsunobu reactions despite lower yields due to easier scalability.

Mechanistic Insights and Side-Reaction Mitigation

Arylation Mechanism

DFT calculations reveal that Pd insertion into the azetidine C–H bond proceeds via a concerted metalation-deprotonation (CMD) pathway with a 18.3 kcal/mol barrier. The N-TFA group lowers this barrier by 4.7 kcal/mol via inductive electron withdrawal, explaining its critical role.

Competing Pathways

Major side reactions include:

  • N-Alkylation : Minimized by using <1.0 equiv DIPEA during amide couplings

  • Ring-Opening : Suppressed through low-temperature (0–5°C) additive introduction

  • Diarylation : Controlled by limiting aryl iodide to 3.0 equiv

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(2-Etoxi-3-metoxi-fenil)azetidina puede sufrir varios tipos de reacciones químicas, incluyendo:

    Oxidación: Esta reacción se puede facilitar por agentes oxidantes como permanganato de potasio o trióxido de cromo.

    Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio.

    Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el anillo de azetidina se puede abrir o funcionalizar.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio en un medio ácido.

    Reducción: Hidruro de litio y aluminio en éter anhidro.

    Sustitución: Haluros de alquilo o cloruros de sulfonilo en presencia de una base.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción normalmente produce aminas.

Aplicaciones Científicas De Investigación

Drug Development

Research into 2-(2-Ethoxy-3-methoxyphenyl)azetidine suggests that it may exhibit pharmacological properties similar to other compounds with azetidine structures. These activities are often attributed to the compound's ability to modulate enzyme activity or receptor interactions within biological systems.

  • Potential Therapeutic Effects : Studies exploring the interactions of this compound with various biological targets are crucial for understanding its potential therapeutic effects. These studies typically involve:
    • In vitro assays to assess biological activity.
    • Pharmacodynamics and pharmacokinetics evaluations.

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its application in drug design. Research has focused on:

  • The compound's interactions with specific receptors.
  • Its metabolic pathways and how these influence efficacy and safety profiles.

A study investigated the biological activity of compounds structurally similar to this compound, focusing on their effects on enzyme modulation. The findings suggested that compounds with similar substituents could exhibit varying degrees of efficacy against specific biological targets, emphasizing the need for further exploration of this compound's potential .

Case Study 2: Pharmacokinetic Modeling

Another approach involved pharmacokinetic modeling to predict the behavior of this compound in biological systems. This study utilized in vitro data to simulate how the compound interacts with metabolic enzymes, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Data Tables

Compound Name Structure Unique Features
2-(3-Methoxyphenyl)azetidineStructureLacks ethoxy group; potential different biological activity
3-(4-Ethoxyphenyl)azetidineStructureContains an ethoxy group but differs in substitution position
4-(2-Methoxyphenyl)azetidineStructureDifferent placement of substituents can lead to distinct properties

Research Findings

Recent advancements in measurement and modeling capabilities have provided unprecedented access to estimates of chemical exposure and bioactivity related to compounds like this compound. This influx of data necessitates frameworks that help organize and disseminate information on chemical hazards and exposure .

Mecanismo De Acción

El mecanismo de acción de 2-(2-Etoxi-3-metoxi-fenil)azetidina involucra su interacción con varios objetivos moleculares. La tensión del anillo en la estructura de la azetidina la hace altamente reactiva, permitiéndole participar en una variedad de reacciones químicas. Esta reactividad se puede aprovechar para modificar moléculas biológicas o crear nuevos materiales con propiedades específicas .

Comparación Con Compuestos Similares

Key Compounds:

2-(2-Ethoxy-3-methoxyphenyl)azetidine: Molecular Formula: C₁₂H₁₇NO₂. Substituents: 2-ethoxy, 3-methoxy on phenyl. Key Feature: Direct attachment of substituted phenyl to azetidine.

3-[(2-Methoxy-3-methylphenyl)methyl]azetidine (CAS 2228564-65-4) : Molecular Formula: C₁₂H₁₇NO. Substituents: 2-methoxy, 3-methyl on phenyl; methylene linkage to azetidine. Key Feature: Methylene bridge reduces conjugation between aryl and azetidine.

2-(Anthracen-9-yl)-1-(3-(4-(2-(anthracen-9-yl)-4-oxospiro[azetidine-3,9'-xanthene]-1-yl)phenoxy)phenyl)spiro[azetidine-3,9'-xanthen]-4-one : Molecular Formula: C₇₀H₄₄N₂O₅. Substituents: Anthracene moieties, spiro-fused azetidine-xanthene structure. Key Feature: β-lactam carbonyl (IR: 1759 cm⁻¹) absent in the target compound.

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituents Key Spectral Data
This compound C₁₂H₁₇NO₂ 207.27 2-ethoxy, 3-methoxy NMR: Aromatic δ 6.4–8.7 (inferred)
3-[(2-Methoxy-3-methylphenyl)methyl]azetidine C₁₂H₁₇NO 191.27 2-methoxy, 3-methyl, methylene linkage -
Spiro azetidine-xanthene derivative C₇₀H₄₄N₂O₅ 993.11 Anthracene, β-lactam IR: 1759 cm⁻¹ (C=O)

Reactivity and Stability

  • Redox Sensitivity : Azetidine rings exhibit ring-opening under redox conditions. Oxidation reduces the energy barrier for ring opening, while one-electron reduction facilitates heterocycle cleavage . The target compound’s ethoxy and methoxy groups may stabilize the ring via electron-donating effects compared to alkyl substituents (e.g., methyl in ).
  • Photochemical Behavior : N,N-dimethylaniline is proposed as a photosensitizer for azetidine cycloreversion in DNA repair models . The target compound’s substituents could modulate similar electron-transfer pathways.

Actividad Biológica

2-(2-Ethoxy-3-methoxyphenyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other therapeutic effects based on available research findings.

Structure and Synthesis

The compound features an azetidine ring substituted with a 2-ethoxy-3-methoxyphenyl group. The synthesis methods typically involve reactions such as the Horner-Wadsworth-Emmons (HWE) reaction, which has proven effective in preparing azetidine derivatives with various substituents .

Anticancer Activity

Research indicates that compounds with an azetidine skeleton, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound has been tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in inhibiting cell proliferation. For instance, studies on similar azetidinone derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .
    • A comparative study showed that azetidinone derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
4-(2-chlorophenyl)-3-methoxyazetidin-2-oneMCF-70.12–2.78Caspase activation
1,4-diarylazetidinoneMDA-MB-231TBDAntiproliferative

Case Studies

  • Case Study on Azetidinones : A series of azetidinones were synthesized and tested for their antiproliferative activities against various human cancer cell lines. Notably, the derivatives exhibited selective cytotoxicity and were found to disrupt microtubule dynamics, leading to cell cycle arrest .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain azetidinone derivatives significantly increased apoptotic markers in treated cancer cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the foundational synthetic routes for 2-(2-Ethoxy-3-methoxyphenyl)azetidine, and how are yields optimized?

Synthesis typically involves multi-step protocols, such as ring-closing strategies or substitution reactions. For example, azetidine derivatives are often synthesized via aza-Michael additions or palladium-catalyzed cross-couplings to introduce aryl groups. A 2014 study demonstrated azetidine synthesis with yields of 72–74% using optimized reaction conditions (e.g., temperature control and stoichiometric ratios of reagents) . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms azetidine ring formation (e.g., characteristic shifts for ethoxy and methoxy groups at δ 1.3–1.5 ppm and δ 3.7–3.9 ppm, respectively) .
  • X-ray Crystallography : While direct data for this compound is limited, analogous azetidine structures (e.g., ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine) highlight the importance of single-crystal analysis for resolving bond angles and torsion strains .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with structurally similar azetidine derivatives?

Azetidine-containing compounds, such as conformationally constrained GABA analogs, exhibit potent GABA-uptake inhibition (IC₅₀ values in the nM–µM range), suggesting potential neuropharmacological applications . Methoxy and ethoxy substituents may enhance blood-brain barrier (BBB) permeability, as observed in neurotransmitter-inspired libraries .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization of azetidines. Computational studies reveal that activating the azetidine nitrogen and thione tautomer (mode A) reduces activation free energy by 2–3 kcal/mol compared to alternative pathways. Optimal conditions involve low temperatures (–20°C) and non-polar solvents to stabilize transition states .

Q. What computational strategies predict the BBB permeability of azetidine derivatives?

  • Molecular Dynamics (MD) Simulations : Assess membrane partitioning using force fields (e.g., CHARMM36) to model interactions with lipid bilayers .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ) with logP values. Methoxy groups enhance lipophilicity, while ethoxy groups balance solubility .
  • Similarity Scoring : Compare structural motifs to known BBB-penetrant neurotransmitters (e.g., similarity >0.75 using Tanimoto coefficients) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Comparative Assays : Standardize in vitro models (e.g., GABA uptake in HEK293 cells vs. primary neurons) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Analog Analysis : Compare this compound with derivatives lacking the ethoxy group (e.g., 3-methoxy analogs) to isolate substituent effects .

Data Contradictions and Validation

Issue Resolution Strategy Reference
Variable GABA inhibitionUse radiolabeled [³H]-GABA in uptake assays
Synthetic yield disparityOptimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄)
BBB permeability conflictsApply MD simulations with explicit solvent models

Key Research Gaps

  • Crystallographic Data : No published X-ray structures for this compound; prioritize single-crystal growth for conformational analysis.
  • In Vivo Pharmacokinetics : Limited data on metabolic stability; propose rodent studies with LC-MS/MS quantification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.